molecular formula C9H8OS2 B13819821 2-Propene(dithioic) acid, 3-hydroxy-3-phenyl- CAS No. 41467-11-2

2-Propene(dithioic) acid, 3-hydroxy-3-phenyl-

Cat. No.: B13819821
CAS No.: 41467-11-2
M. Wt: 196.3 g/mol
InChI Key: AZBFCAQPSUWKOK-VURMDHGXSA-N
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Description

2-Propene(dithioic) acid, 3-hydroxy-3-phenyl- is a chemical compound with the molecular formula C9H8OS2 It is known for its unique structure, which includes a phenyl group and a dithioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propene(dithioic) acid, 3-hydroxy-3-phenyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-phenyl-2-propen-1-ol with carbon disulfide in the presence of a base, followed by acidification to yield the desired product. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 25-50°C)

    Solvent: Common solvents like ethanol or methanol

    Catalysts: Bases such as sodium hydroxide or potassium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Propene(dithioic) acid, 3-hydroxy-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithioic acid moiety to thiols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Thiols

    Substitution Products: Halogenated or nitrated derivatives

Scientific Research Applications

2-Propene(dithioic) acid, 3-hydroxy-3-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propene(dithioic) acid, 3-hydroxy-3-phenyl- involves its interaction with various molecular targets and pathways. The dithioic acid moiety can undergo redox reactions, influencing cellular redox balance. Additionally, the phenyl group can interact with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-3-phenylpropenedithioic acid
  • 2-Propene(dithioic) acid, 3-hydroxy-3-phenyl-, methyl ester

Uniqueness

2-Propene(dithioic) acid, 3-hydroxy-3-phenyl- is unique due to its combination of a phenyl group and a dithioic acid moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

41467-11-2

Molecular Formula

C9H8OS2

Molecular Weight

196.3 g/mol

IUPAC Name

(Z)-3-hydroxy-3-phenylprop-2-enedithioic acid

InChI

InChI=1S/C9H8OS2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6,10H,(H,11,12)/b8-6-

InChI Key

AZBFCAQPSUWKOK-VURMDHGXSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=S)S)/O

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=S)S)O

Origin of Product

United States

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